

research articles on the efficacy of Wofasteril in decontamination

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

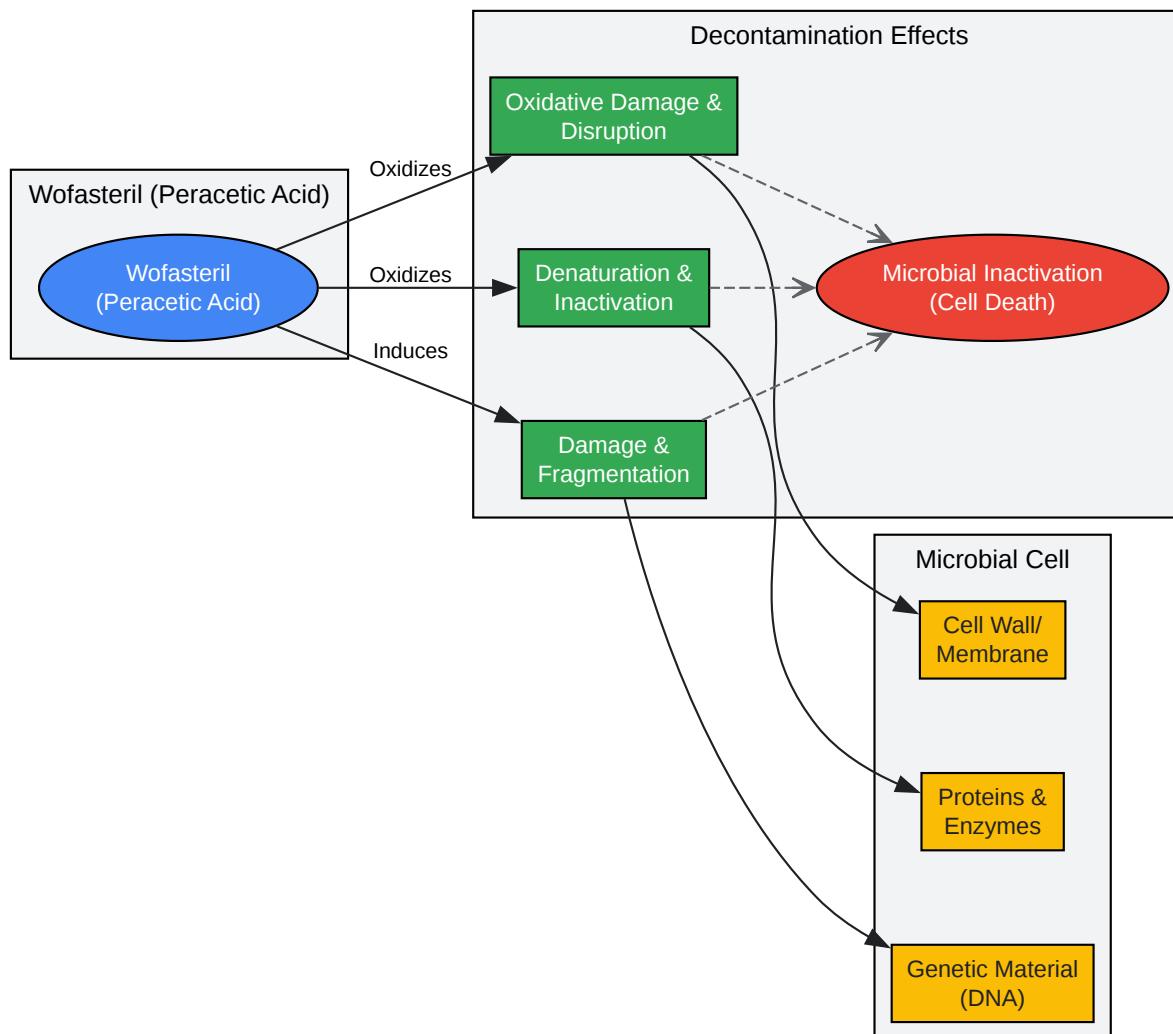
Compound Name: **Wofasteril**
Cat. No.: **B1220858**

[Get Quote](#)

Wofasteril: A Technical Guide to Decontamination Efficacy

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the decontamination efficacy of **Wofasteril**, a disinfectant with peracetic acid as a primary active ingredient. This document summarizes key quantitative data, details experimental protocols used in efficacy testing, and illustrates the disinfectant's mechanism of action.

Core Active Ingredient and Formulation


Wofasteril is a disinfectant concentrate containing peracetic acid (PAA), also known as peroxyacetic acid.^{[1][2]} Formulations like **Wofasteril®** classic contain approximately 40% (w/v) acetyl hydroperoxide (peracetic acid).^[1] Peracetic acid is a strong oxidizing agent, which accounts for its broad-spectrum antimicrobial activity, including sporicidal effects.^{[3][4]} It is effective even at low temperatures and concentrations.^{[1][2]} **Wofasteril** is often used in combination with additives like alcapur® to create a less odorous and more material-compatible solution.^[5]

Mechanism of Action

The antimicrobial and sporicidal action of peracetic acid is not based on a specific signaling pathway but rather on a multi-targeted oxidative assault on microbial cells. This broad-based

mechanism prevents the development of microbial resistance.[\[1\]](#) The primary mechanisms include:

- Disruption of Cell Wall and Membrane: Peracetic acid oxidizes the outer cell membrane of microorganisms, including vegetative bacterial cells, endospores, yeast, and mold spores. This leads to increased permeability, leakage of cellular contents, and eventual cell lysis.[\[3\]](#) [\[4\]](#)
- Denaturation of Proteins and Enzymes: It denatures proteins and inactivates essential enzymes by oxidizing sulfhydryl and sulfur bonds.[\[6\]](#)
- DNA Damage: Peracetic acid can generate reactive oxygen species (ROS) that damage microbial DNA, leading to mutations and fragmentation.

[Click to download full resolution via product page](#)

Figure 1. Mechanism of action of **Wofasteril** (Peracetic Acid) on a microbial cell.

Quantitative Data on Decontamination Efficacy

The following tables summarize the sporicidal efficacy of **Wofasteril** and its formulations from various research articles. Efficacy is typically measured as a log reduction in viable spores. A higher log reduction indicates a more effective disinfectant.

Table 1: Sporicidal Efficacy of **Wofasteril** against *Clostridium difficile*

Wofasteril Formulation	Test Organism	Organic Load	Contact Time	Log Reduction	Reference
Peracetic acid-based (Wofasteril)	<i>Clostridium difficile</i> (ribotype 027)	Absent	30 minutes	>3	[7]
Peracetic acid-based (Wofasteril)	<i>Clostridium difficile</i> (ribotype 027)	Present	60 minutes	No significant difference from dichloroisocyanurate	[7]

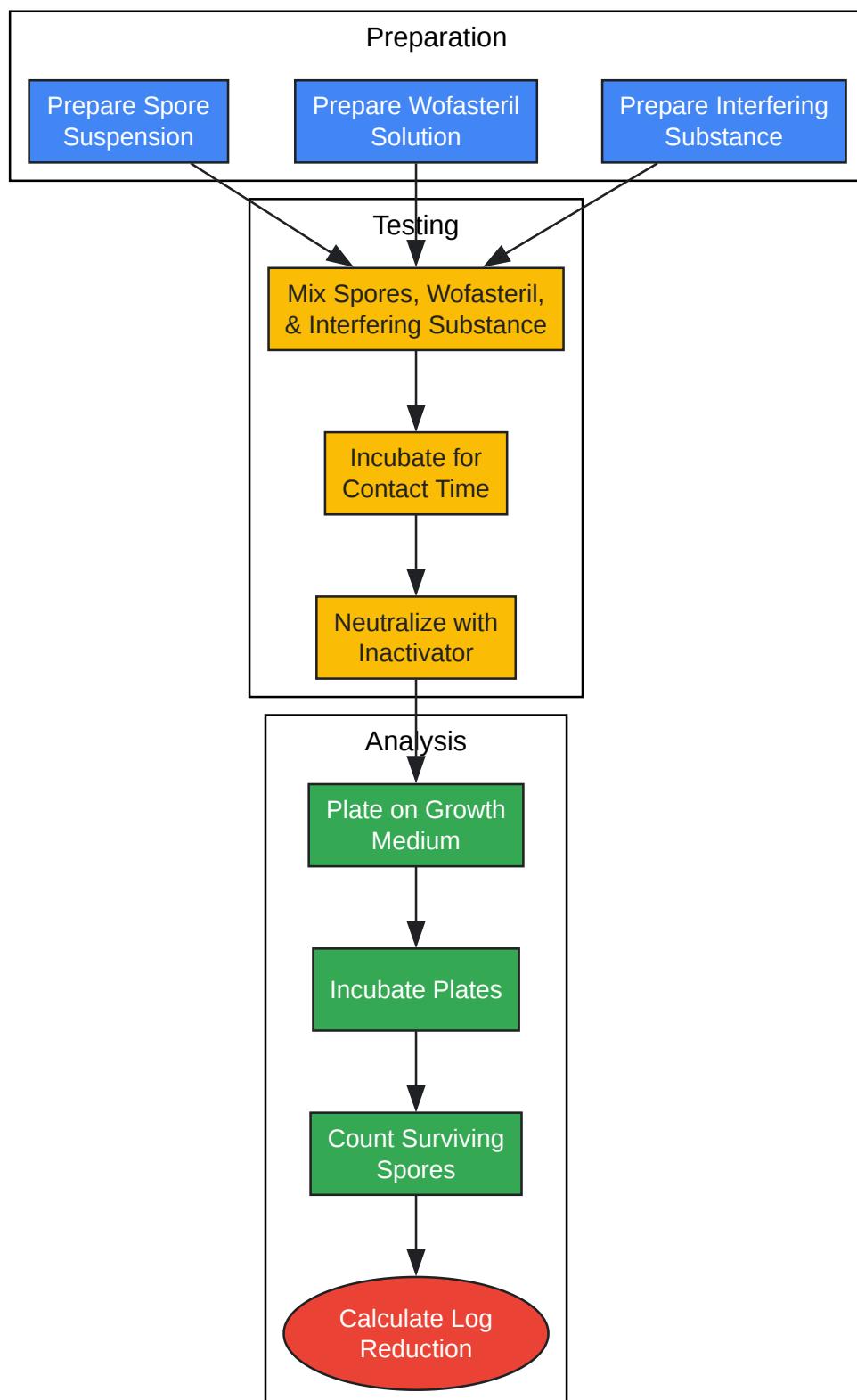
Table 2: Sporicidal Efficacy of **Wofasteril** Formulations against *Bacillus* Species on Personal Protective Equipment (PPE)

Wofasteril Formulation	Test Organism	Temperature	Contact Time	Log Reduction	Reference
Wofasteril® SC super (1.75% peracetic acid)	B. thuringiensis	35°C	5 minutes	$\geq 6.60 \pm 0.20$	[8]
Wofasteril® (2% peracetic acid)	B. thuringiensis	35°C	5 minutes	$\geq 6.14 \pm 0.49$	[8]
Wofasteril® SC super (1.75% peracetic acid)	B. cereus	Room Temp.	5 minutes	Full inactivation	[8]
Wofasteril® SC super (1.75% peracetic acid)	B. anthracis Sterne	Room Temp.	5 minutes	Full inactivation	[8]
Wofasteril® SC super (1.75% peracetic acid)	Fully virulent Bacillus spores	Not specified	Not specified	≥ 5	[8]

Experimental Protocols

The efficacy of **Wofasteril** is evaluated using standardized quantitative suspension tests and carrier tests, which are designed to simulate practical conditions. The following protocols are based on established standards such as EN 13704 and AOAC 966.04.

Quantitative Suspension Test (based on EN 13704)


This test evaluates the sporicidal activity of a disinfectant in a liquid suspension.

a. Preparation of Materials:

- **Test Organisms:** Spore suspensions of relevant bacteria (e.g., *Bacillus subtilis*, *Clostridium difficile*) are prepared and standardized to a specific concentration (e.g., 1.5×10^8 to 5.0×10^8 spores/mL).
- **Interfering Substance:** To simulate "dirty" conditions, an interfering substance, typically a solution of bovine albumin and yeast extract, is prepared to represent organic load. For "clean" conditions, a lower concentration of bovine albumin is used.
- **Test Solution:** The **Wofasteril** product is diluted to the desired concentration with hard water.
- **Neutralizer:** A solution capable of inactivating the sporicidal activity of peracetic acid without harming the spores is prepared (e.g., sodium thiosulfate-based solution). The effectiveness of the neutralizer must be validated.

b. Test Procedure:

- A sample of the disinfectant is mixed with a test suspension of spores and the interfering substance.
- The mixture is maintained at a specified temperature and for a defined contact time.
- At the end of the contact time, an aliquot is transferred to the neutralizer to stop the disinfectant's action.
- The number of surviving spores is determined by plating the neutralized mixture onto a suitable growth medium.
- Plates are incubated under appropriate conditions (e.g., anaerobically for *C. difficile*).
- The log reduction is calculated by comparing the number of surviving spores to the initial spore count. A log reduction of ≥ 3 is typically required to pass the test.^[9]

[Click to download full resolution via product page](#)**Figure 2.** Experimental workflow for a quantitative suspension test.

Quantitative Carrier Test (based on AOAC 966.04)

This method evaluates the efficacy of a disinfectant on a contaminated surface.

a. Preparation of Materials:

- Carriers: Standardized carriers, such as stainless steel discs or sutures, are used to represent surfaces.
- Inoculum: Carriers are inoculated with a known number of spores (e.g., 10^5 to 10^6 spores per carrier) and allowed to dry.
- Test Solution and Neutralizer: Prepared as in the suspension test.

b. Test Procedure:

- The inoculated carriers are immersed in the **Wofasteril** test solution for a specified contact time.
- After the contact time, the carriers are transferred to a validated neutralizer.
- The surviving spores are recovered from the carriers and enumerated, typically by plating.
- The log reduction is calculated by comparing the number of surviving spores on the treated carriers to the number recovered from untreated control carriers. For products claiming efficacy against *C. difficile*, the U.S. Environmental Protection Agency (EPA) requires a minimum 6-log reduction in viable spores.[\[10\]](#)

Bactericidal and Virucidal Efficacy

While this guide focuses on sporicidal activity, it is important to note that **Wofasteril**, due to its peracetic acid content, also exhibits broad-spectrum bactericidal and virucidal efficacy.

Peracetic acid is known to inactivate both gram-positive and gram-negative bacteria, fungi, and yeasts in less than 5 minutes at concentrations below 100 ppm in the absence of organic matter.[\[6\]](#) It is also effective against a wide range of viruses.[\[11\]](#)

Conclusion

Wofasteril is a potent disinfectant with proven sporicidal, bactericidal, and virucidal activity. Its efficacy is attributed to the strong oxidizing properties of its active ingredient, peracetic acid, which acts on multiple cellular targets, making microbial resistance unlikely. Standardized testing protocols are crucial for validating the efficacy of **Wofasteril** formulations under various conditions, ensuring their effectiveness in decontamination procedures. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for understanding and applying **Wofasteril** in research and professional settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sporicidal disinfectants: Is your product compliant with the latest testing requirements? [cleanroomtechnology.com]
- 2. Wofasteril® - KESLA HYGIENE AG [kesla.de]
- 3. ams.usda.gov [ams.usda.gov]
- 4. Peracetic Acid Solutions | Hydrite Chemical Co. [hydrite.com]
- 5. Sporicidal Tests - Viroxy [viroxylabs.com]
- 6. Peracetic Acid Sterilization | Infection Control | CDC [cdc.gov]
- 7. [microbe-investigations.com](#) [microbe-investigations.com]
- 8. Evaluation of Sporicidal Disinfectants for the Disinfection of Personal Protective Equipment During Biological Hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EN 13704:2018 - Viroxy [viroxylabs.com]
- 10. epa.gov [epa.gov]
- 11. Cleaning and disinfection - KESLA HYGIENE AG [kesla.de]
- To cite this document: BenchChem. [research articles on the efficacy of Wofasteril in decontamination]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1220858#research-articles-on-the-efficacy-of-wofasteril-in-decontamination>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com